

# Application Notes and Protocols for the N-ethylation of 4-bromobenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Bromo-N-ethylbenzenesulfonamide

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This document provides a detailed protocol for the N-ethylation of 4-bromobenzenesulfonamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The sulfonamide moiety is a prevalent feature in numerous therapeutic agents, and its N-functionalization allows for the modulation of physicochemical and biological properties.

## Data Presentation

The following tables summarize the key reagents and expected analytical data for the N-ethylation of 4-bromobenzenesulfonamide.

Table 1: Reagents and Reaction Parameters

Reagent/Parameter	Molar Equivalent	Molecular Weight (g/mol)	Amount
4-bromobenzenesulfonamide	1.0	236.09	(User defined)
Sodium Hydride (60% in mineral oil)	1.2	24.00 (as NaH)	(Calculated)
Ethyl Iodide	1.5	155.97	(Calculated)
Anhydrous Dimethylformamide (DMF)	-	73.09	(Sufficient volume)
Reaction Temperature	-	-	0 °C to Room Temp.
Reaction Time	-	-	12-24 hours

Table 2: Expected Analytical Data for N-ethyl-4-bromobenzenesulfonamide

Analysis	Expected Data
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 7.76 (d, J = 8.7 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 4.85 (t, J = 6.3 Hz, 1H, NH), 3.09 (q, J = 7.2 Hz, 2H), 1.20 (t, J = 7.2 Hz, 3H)
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 140.0, 132.4, 128.8, 127.5, 38.5, 15.0
Mass Spectrometry (EI)	m/z (%): 263/265 ([M] <sup>+</sup> ), 248/250, 184/186, 155, 76

Note: The provided NMR data is based on typical values for similar structures and may vary slightly based on experimental conditions.

## Experimental Protocols

This section details the procedure for the N-ethylation of 4-bromobenzenesulfonamide using ethyl iodide and sodium hydride.

## Materials:

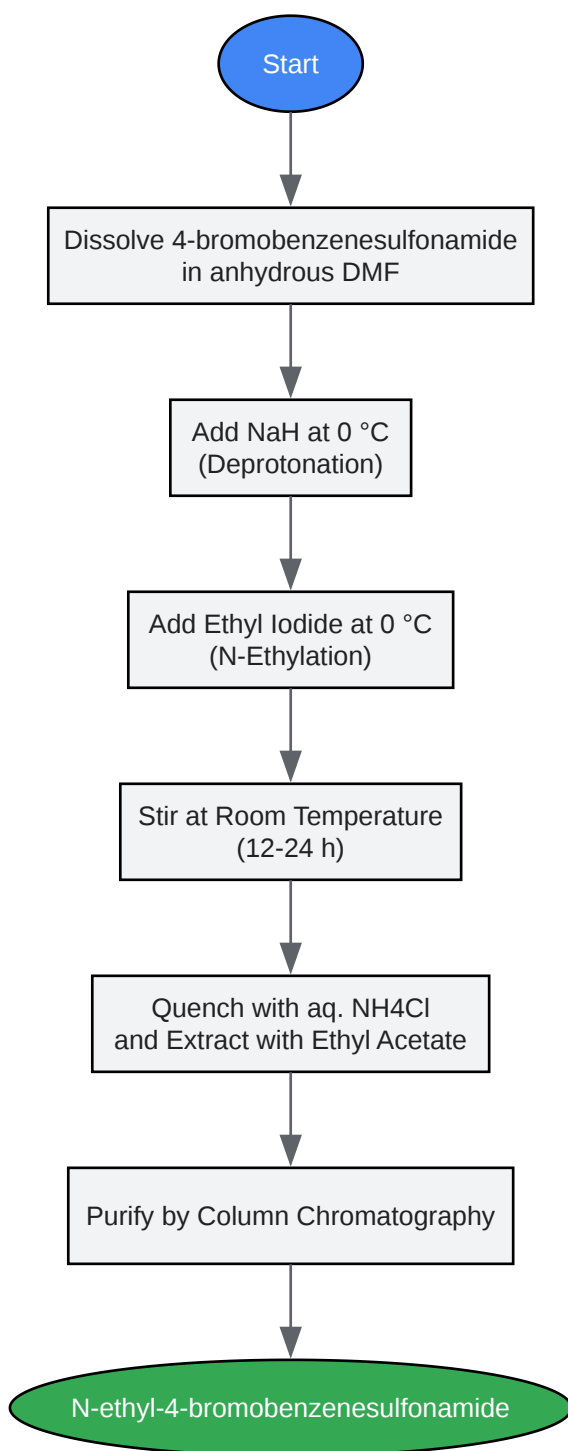
- 4-bromobenzenesulfonamide
- Sodium hydride (60% dispersion in mineral oil)
- Ethyl iodide
- Anhydrous dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

## Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonamide (1.0 eq).
- Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.
- Alkylation: To the resulting suspension, add ethyl iodide (1.5 eq) dropwise at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x).
- Washing: Combine the organic layers and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-ethyl-4-bromobenzenesulfonamide.

## Mandatory Visualization



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Caption: Experimental workflow for the N-ethylation of 4-bromobenzenesulfonamide.

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